molecular formula C17H22N2O2S B2910251 3-(3,5-Dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899936-44-8

3-(3,5-Dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2910251
CAS No.: 899936-44-8
M. Wt: 318.44
InChI Key: BOXZASCELYHHLN-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a heterocyclic compound featuring a diazaspiro[4.5]decene core with a thione functional group at position 2. The molecule incorporates a 3,5-dimethoxyphenyl substituent at position 3 and a methyl group at position 3. The spiro[4.5] system comprises two fused rings: a five-membered ring (1,4-diazaspiro) and a six-membered ring. Although direct synthetic details for this compound are absent in the provided evidence, analogous spiro-diazaspiro compounds are synthesized via cyclization reactions and functional group modifications, as seen in related studies .

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-11-4-6-17(7-5-11)18-15(16(22)19-17)12-8-13(20-2)10-14(9-12)21-3/h8-11H,4-7H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXZASCELYHHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)NC(=S)C(=N2)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325372
Record name 3-(3,5-dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783153
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

899936-44-8
Record name 3-(3,5-dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of a suitable diazaspirodecene precursor with a dimethoxyphenyl derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

3-(3,5-Dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The compound can be compared to structurally related diazaspiro derivatives, particularly those with variations in substituents, ring sizes, and functional groups. Key examples from the literature include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Spiro System Functional Group
3-(3,4-Dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione C₁₅H₁₆Cl₂N₂S 327.27 3,4-dichlorophenyl, 8-methyl [4.5] Thione (C=S)
3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione C₁₅H₁₇BrN₂S 337.28 4-bromophenyl [4.6] Thione (C=S)
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione C₂₆H₃₀N₄O₂ 446.55 Phenylpiperazinylpropyl [4.5] Dione (C=O)

Key Observations:

Substituent Effects: The target compound’s 3,5-dimethoxyphenyl group contrasts with 3,4-dichlorophenyl (electron-withdrawing Cl) and 4-bromophenyl (electron-withdrawing Br) in the analogs. Methoxy groups improve solubility in polar solvents but may reduce metabolic stability compared to halogens .

Ring System Variations:

  • The spiro[4.5] system in the target and dichloro analog differs from the spiro[4.6] system in the bromophenyl compound. Larger spiro systems (e.g., [4.6]) may exhibit distinct puckering dynamics, affecting molecular geometry and packing .

Functional Group Impact: Thione (C=S) vs.

Conformational Analysis

The puckering of the spiro[4.5] system in the target compound can be analyzed using Cremer-Pople coordinates, which quantify ring non-planarity. For example, a six-membered ring in a spiro system may adopt chair or boat conformations, while the five-membered ring may exhibit envelope or twist distortions. Computational studies using software like SHELXL and WinGX enable precise determination of these parameters, critical for understanding structure-activity relationships.

Pharmacological Relevance

The thione group’s enhanced electrophilicity may improve interactions with cysteine residues in enzymes or receptors .

Biological Activity

The compound 3-(3,5-Dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a member of the diazaspirodecane family, which has garnered attention for its potential therapeutic applications. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H22N2O2S
  • Molecular Weight : 318.43 g/mol
  • CAS Number : 899936-44-8

Antipsychotic Activity

Research indicates that compounds similar to diazaspirodecane derivatives exhibit antipsychotic properties. For instance, studies show that related structures can influence dopamine receptor activity, particularly targeting D3 receptors, which are implicated in mood and behavioral regulation .

The proposed mechanism involves modulation of neurotransmitter systems, particularly:

  • Dopamine : Compounds have shown selective antagonism at dopamine D3 receptors, which may reduce psychotic symptoms without significant side effects like catalepsy .
  • Serotonin : Some studies suggest that these compounds may also affect serotonin levels, contributing to their behavioral effects .

In Vitro Studies

In vitro assays have demonstrated that 3-(3,5-Dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione can inhibit certain enzymatic activities associated with neurotransmitter metabolism. For example:

  • IC50 Values : The compound exhibited an IC50 of approximately 50 µM in specific assays measuring inhibition of serotonin uptake in rat models .

In Vivo Studies

Animal studies have provided insights into the efficacy and safety profile of this compound:

  • Behavioral Tests : In rodent models, doses required to achieve therapeutic effects were significantly lower than those causing adverse effects like catalepsy, indicating a favorable therapeutic index .
  • Neurotransmitter Analysis : Following administration, significant changes in serotonin and dopamine levels were observed, correlating with behavioral outcomes .

Comparative Analysis with Related Compounds

To better understand the biological activity of 3-(3,5-Dimethoxyphenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione, a comparison with structurally related compounds is essential:

Compound NameStructureAntipsychotic ActivityIC50 (µM)
1Similar to diazaspirodecaneYes50
2Related triazaspirodecaneModerate40
3Non-spiro compoundNoN/A

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